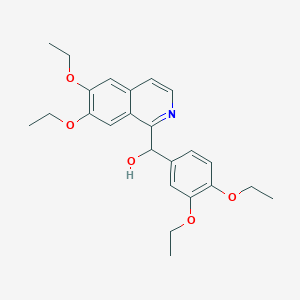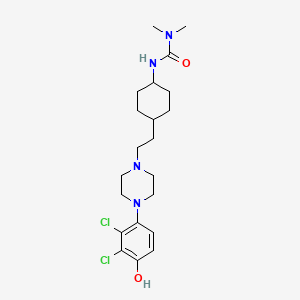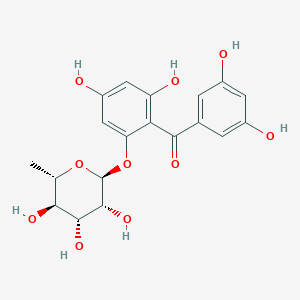![molecular formula C26H38O8 B13445173 (2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid is a complex organic molecule. It is characterized by multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile compound in various chemical reactions. This compound is structurally related to bile acids, which are crucial for the digestion and absorption of fats in the human body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of certain functional groups to oxo groups.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
Glycosylation: Attachment of the oxane ring to the steroid backbone.
Industrial Production Methods
Industrial production of such complex molecules often relies on biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are preferred due to their efficiency and sustainability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of oxo groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its interaction with biological membranes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell membranes, influencing various signaling pathways. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biological effects.
類似化合物との比較
Similar Compounds
Cholic Acid: Another bile acid with similar structural features but different functional groups.
Deoxycholic Acid: Lacks some hydroxyl groups present in the compound of interest.
Lithocholic Acid: Has fewer hydroxyl groups and a different arrangement of functional groups.
Uniqueness
The uniqueness of (2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid lies in its specific arrangement of hydroxyl groups and the presence of a carboxylic acid group, which confer unique chemical properties and biological activities.
特性
分子式 |
C26H38O8 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C26H38O8/c1-24-9-6-14(27)12-13(24)4-5-15-16(24)7-10-25(2)17(15)8-11-26(25,3)34-23-20(30)18(28)19(29)21(33-23)22(31)32/h12,15-21,23,28-30H,4-11H2,1-3H3,(H,31,32)/t15-,16+,17+,18?,19+,20?,21+,23+,24+,25+,26+/m1/s1 |
InChIキー |
OIUSIMZHVMRLJU-TVEAASPHSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)

![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)


![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)

![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)

![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
